methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate
Description
This compound is a structurally complex benzoate ester featuring a pyrrolo[3,4-d]isoxazole core substituted with a methylthio phenyl group at position 3, a phenyl group at position 2, and a 4,6-diketo moiety.
Properties
IUPAC Name |
methyl 4-[3-(4-methylsulfanylphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5S/c1-32-26(31)17-8-12-18(13-9-17)27-24(29)21-22(16-10-14-20(34-2)15-11-16)28(33-23(21)25(27)30)19-6-4-3-5-7-19/h3-15,21-23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRMDEFPEGIYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate typically involves multiple synthetic steps:
Starting Materials
4-(methylthio)aniline
Benzoyl chloride
Isocyanides
Cycloaddition reagents
Reaction Conditions
Acylation: Benzoylation of 4-(methylthio)aniline using benzoyl chloride in the presence of a base such as triethylamine.
Cyclization: Formation of the pyrrolo[3,4-d]isoxazole core via a cycloaddition reaction between the intermediate and isocyanides under inert conditions, such as nitrogen or argon atmosphere.
Industrial Production Methods
In an industrial setting, production scales up by optimizing reaction yields, using continuous flow chemistry, and employing robust purification methods like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate can undergo oxidative reactions, where the methylthio group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction
The compound can be reduced at specific sites, particularly the carbonyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride, forming corresponding alcohols.
Substitution
Electrophilic aromatic substitution can occur on the phenyl rings, where halogenation, nitration, or sulfonation introduces various functional groups under suitable conditions (e.g., halogenation with bromine in the presence of a catalyst).
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid
Reducing agents: : Lithium aluminum hydride, sodium borohydride
Substituents for EAS: : Bromine, nitric acid, sulfuric acid
Major Products Formed
Oxidation: : Sulfoxides and sulfones
Reduction: : Alcohol derivatives
Substitution: : Halogenated, nitrated, or sulfonated products
Scientific Research Applications
Chemistry
Catalysts: : As a precursor in the synthesis of catalytic compounds.
Polymer Science: : In the development of new polymer materials with enhanced properties.
Biology
Enzyme Inhibition: : Studies suggest it could inhibit specific enzymes due to its unique structure.
Antimicrobial Agents: : Potential use in developing antimicrobial agents.
Medicine
Drug Design: : As a lead compound in drug design for targeting specific proteins and enzymes.
Industry
Material Science: : In the creation of advanced materials for electronics and nanotechnology.
Mechanism of Action
The compound's mechanism of action in biological systems often involves:
Molecular Targets: : Binding to active sites on enzymes or receptors.
Pathways: : Modulating biochemical pathways by inhibiting or activating specific proteins.
The fused pyrrolo[3,4-d]isoxazole core allows for strong interactions with protein targets, often leading to inhibition or modulation of enzyme activities.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following analysis compares the target compound with structurally related derivatives from published literature and safety data, focusing on molecular features, physicochemical properties, and inferred biological implications.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to analogs.
Key Observations
Core Heterocycle Differences :
- The target compound’s pyrrolo[3,4-d]isoxazole core is more rigid and sterically demanding compared to the simpler isoxazole or pyridoindole systems in analogs. This rigidity may enhance target binding specificity but reduce metabolic stability .
- Pyridoindole-based analogs (e.g., ) exhibit planar aromatic systems, favoring π-π interactions in biological targets, whereas the target’s fused bicyclic structure may confer unique conformational preferences.
Substituent Effects: The methylthio group in the target compound increases lipophilicity (logP ~3.5–4.0 estimated) compared to amino (I-6273) or ethoxy (I-6473) substituents, which could enhance membrane permeability but reduce aqueous solubility . Thioether-containing analogs (e.g., I-6373) show improved oxidative stability over amino derivatives, suggesting the target’s methylthio group may similarly resist metabolic degradation .
Ester Group Variation :
- The target’s methyl benzoate group (vs. ethyl esters in I-6273/I-6373) may slightly reduce metabolic hydrolysis rates, prolonging half-life in vivo. Ethyl esters are typically more labile to esterase activity .
Biological Activity
Methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a methylthio group, a benzoate moiety, and a pyrrolo[3,4-d]isoxazole core, which are significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds similar to this compound have shown:
- Inhibition of cell proliferation in various cancer cell lines.
- Induction of apoptosis , particularly in breast and lung cancer cells.
A study demonstrated that a related compound had an IC50 value of approximately 0.52 μM against COX-II, indicating significant anti-inflammatory and potential anticancer effects when compared to standard treatments like Celecoxib (IC50 = 0.78 μM) .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through its interaction with cyclooxygenase enzymes (COX). It was found to selectively inhibit COX-II over COX-I:
- Selectivity Ratio : The selectivity index (SI) for COX-II inhibition was reported at 10.73 for certain analogs .
- In Vivo Studies : In animal models, compounds in this class exhibited up to 64% inhibition of inflammation markers compared to traditional NSAIDs .
The biological activity of this compound can be attributed to several mechanisms:
- COX Inhibition : The primary mechanism involves the inhibition of COX enzymes which play a crucial role in the inflammatory process.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : Some derivatives have shown potential antioxidant properties that may contribute to their overall therapeutic effects.
Data Tables
| Compound | Activity | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Methyl 4-(3-(4-(methylthio)phenyl)... | COX-II Inhibition | 0.52 | 10.73 |
| Celecoxib | COX-II Inhibition | 0.78 | 9.51 |
| PYZ16 | Anti-inflammatory | N/A | N/A |
Case Studies
- Breast Cancer Cell Lines : A study involving MDA-MB-231 cells treated with the compound showed a significant reduction in cell viability and induction of apoptosis after 24 hours of exposure.
- Inflammatory Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a marked decrease in paw swelling compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
